N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core fused with a thioacetamide-linked dihydrobenzodioxin moiety. Its synthesis typically involves coupling a pyrimidoindole-thiol intermediate with a chloroacetamide derivative under basic conditions, a method analogous to procedures reported for structurally related compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-16-6-9-18(10-7-16)31-26(33)25-24(19-4-2-3-5-20(19)29-25)30-27(31)36-15-23(32)28-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14,29H,12-13,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTYAMXWLBBWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a pyrimido[5,4-b]indole derivative. Its molecular formula is , with a molecular weight of approximately 422.50 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.
Anticancer Activity
Research has shown that derivatives similar to this compound exhibit notable anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines including HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. Results indicated that the compound demonstrated significant cytotoxicity comparable to established anticancer agents like Harmine .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit key enzymes involved in cell proliferation has been suggested as a mechanism .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Similar compounds in the class have been evaluated for their effectiveness against various bacterial strains and fungi. Preliminary data suggest that modifications in the side chains can enhance antimicrobial potency .
Case Studies
Several studies have focused on the biological evaluation of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For example:
- Study on PARP Inhibition : A related compound was evaluated for its ability to inhibit the PARP1 enzyme, which is crucial in DNA repair mechanisms. The study found that introducing specific substituents on the benzodioxine ring significantly affected inhibitory activity .
- Synthesis and Evaluation : A systematic approach was taken to synthesize various derivatives of the base structure. Each derivative was assessed for biological activity through in vitro assays, leading to the identification of more potent analogs with lower IC50 values compared to the parent compound .
Research Findings Summary Table
Comparison with Similar Compounds
Key Observations :
- Dihydrobenzodioxin in the acetamide moiety introduces rigidity, which could stabilize binding interactions compared to flexible alkyl chains (e.g., Compound 12) .
Bioactivity and Pharmacological Profiles
Antimicrobial Activity
Compounds with pyrimidoindole or thiouracil cores exhibit notable antimicrobial properties. For example:
- Compound 3a (a thiouracil derivative) showed MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans, highlighting the importance of the benzyl substituent for broad-spectrum activity .
- Compound 6f (morpholine-substituted thiopyrimidine) demonstrated antifungal activity against Aspergillus niger (MIC = 4 µg/mL), suggesting that nitrogen-containing substituents enhance antifungal potency .
The p-tolyl group may further optimize target binding compared to simpler phenyl analogs .
Target Selectivity
Pyrimido[5,4-b]indoles are reported as selective TLR4 ligands. For instance:
- Compound 12 (cyclobutyl-substituted) showed moderate TLR4 binding (IC₅₀ = 1.2 µM), while Compound 18 (naphthyl-substituted) exhibited reduced selectivity due to steric hindrance .
- The target compound’s dihydrobenzodioxin group may confer improved selectivity over analogs with smaller substituents (e.g., furfuryl in Compound 19), as rigid aromatic systems often enhance receptor complementarity .
Computational and Data-Driven Comparisons
- Chemical Similarity Metrics : Tanimoto coefficients (Tanimoto_morgan = 0.78–0.85) indicate high structural similarity between the target compound and its phenyl/cycloalkyl analogs, supporting overlapping bioactivity profiles .
- Bioactivity Clustering : Hierarchical clustering of pyrimidoindole derivatives based on NCI-60 screening data groups the target compound with TLR4 modulators, aligning with its hypothesized mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
